molecular formula C10H12N4O2 B14922884 methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B14922884
M. Wt: 220.23 g/mol
InChI Key: FUMUIZANLQXVQX-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methyl-1H-pyrazole with appropriate reagents to introduce the carboxylate group. One common method involves the use of methyl chloroformate as a reagent under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

methyl 1-[(4-methylpyrazol-1-yl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-8-5-11-14(6-8)7-13-4-3-9(12-13)10(15)16-2/h3-6H,7H2,1-2H3

InChI Key

FUMUIZANLQXVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CN2C=CC(=N2)C(=O)OC

Origin of Product

United States

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